3-Bromo-1,6-naphthyridin-5(6H)-one
Overview
Description
3-Bromo-1,6-naphthyridin-5(6H)-one is an organic compound that belongs to the class of naphthyridines. Naphthyridines are heterocyclic aromatic compounds containing a pyridine ring fused to another pyridine ring. The bromine atom at the 3-position and the ketone group at the 5-position make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,6-naphthyridin-5(6H)-one typically involves the bromination of 1,6-naphthyridin-5(6H)-one. One common method is the use of bromine or N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and reduce waste. The use of electrochemical methods for bromination is also gaining traction due to its environmental benefits, such as reduced hazardous waste and improved atom economy .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,6-naphthyridin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the ketone group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Bromo-1,6-naphthyridin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1,6-naphthyridin-5(6H)-one largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridin-5(6H)-one: The parent compound without the bromine atom.
3-Chloro-1,6-naphthyridin-5(6H)-one: A similar compound with a chlorine atom instead of bromine.
3-Iodo-1,6-naphthyridin-5(6H)-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
3-Bromo-1,6-naphthyridin-5(6H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications that its analogs may not be as effective for.
Properties
IUPAC Name |
3-bromo-6H-1,6-naphthyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVZFMKYFFBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624055 | |
Record name | 3-Bromo-1,6-naphthyridin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260665-60-8 | |
Record name | 3-Bromo-1,6-naphthyridin-5(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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